

2-Hydroxy-4-iodobenzamide: A Scoping Review of Potential Biological Activities

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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

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Disclaimer: Direct experimental data on the biological activities of **2-Hydroxy-4-iodobenzamide** is limited in publicly available scientific literature. This technical guide, therefore, summarizes available information on its synthesis and explores potential biological activities based on studies of structurally related salicylamide and 4-hydroxybenzamide derivatives. The information presented regarding its potential mechanisms of action and signaling pathways is speculative and intended to guide future research.

Introduction

2-Hydroxy-4-iodobenzamide is a halogenated derivative of salicylamide, a class of compounds with a well-established presence in medicinal chemistry. The introduction of an iodine atom to the salicylamide scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and may introduce new biological activities.[1] Halogenated benzamides are of strategic importance in drug discovery, with iodine substitution, in particular, offering unique potential for forming halogen bonds with biological targets and serving as a handle for further synthetic modifications.[1] While direct studies on **2-Hydroxy-4-iodobenzamide** are scarce, the known biological activities of its parent structures and derivatives suggest potential therapeutic applications ranging from antimicrobial and anticancer to the modulation of ion channels involved in pain and inflammation.

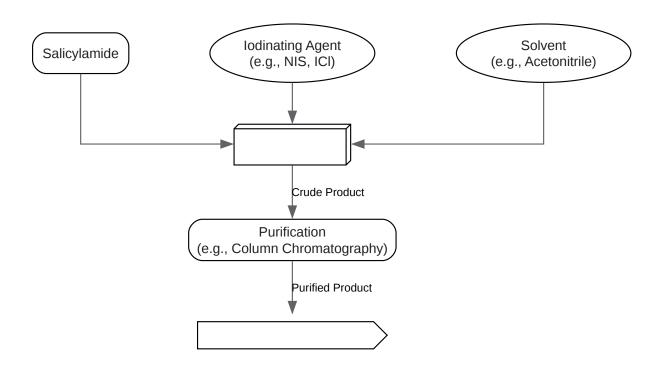
Synthesis of 2-Hydroxy-4-iodobenzamide

The synthesis of **2-Hydroxy-4-iodobenzamide** typically involves the iodination of salicylamide. This reaction is an electrophilic aromatic substitution, where an iodinating agent is used to



introduce an iodine atom onto the electron-rich aromatic ring of salicylamide.[2] The hydroxyl and amide groups of salicylamide direct the substitution, and the reaction conditions can be controlled to favor the formation of the 4-iodo isomer. Common iodinating agents include iodine monochloride (ICI) and N-iodosuccinimide (NIS).[2]

A general workflow for the synthesis is outlined below:



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General synthesis workflow for **2-Hydroxy-4-iodobenzamide**.

Potential Biological Activities Based on Related Compounds Antimicrobial Activity

Salicylamide derivatives are known to possess antimicrobial properties. Studies on various substituted salicylamides have demonstrated activity against a range of bacterial and mycobacterial strains.[3] For instance, certain N-phenylsalicylamide derivatives have shown high biological activity against Staphylococcus aureus, Mycobacterium marinum, and



Mycobacterium kansasii.[3] Furthermore, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives exhibited a broad spectrum of activity against both bacteria and fungi.[4] The presence of the 2-hydroxybenzamide (salicylamide) core in these active compounds suggests that **2-Hydroxy-4-iodobenzamide** could be a candidate for antimicrobial screening.

Anticancer Activity

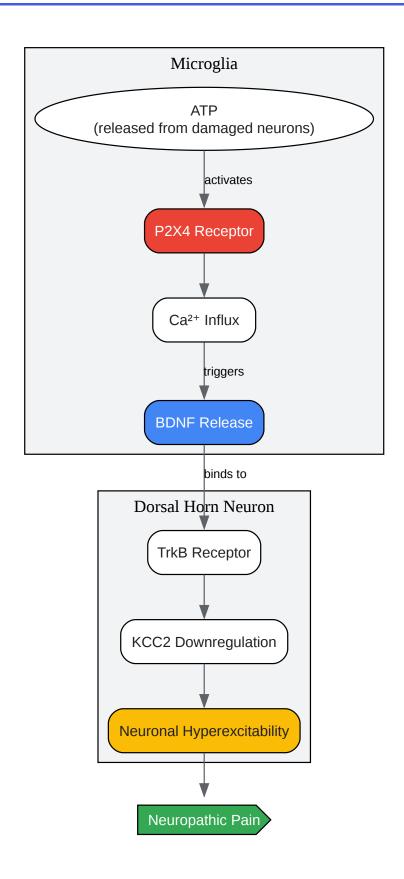
The 4-hydroxybenzamide scaffold is present in a variety of bioactive compounds with antitumor effects.[5] Derivatives of 4-hydroxybenzamide have been investigated as potential anticancer agents, notably as histone deacetylase (HDAC) inhibitors.[6] HDAC inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[6] Additionally, O-alkylamino-tethered salicylamide derivatives have been designed and evaluated as potent anticancer agents, with some compounds showing broad anti-proliferative activities against breast cancer cell lines.[7] Mechanistic studies of one such derivative indicated that it could inhibit STAT3 phosphorylation, a key signaling pathway in many cancers.[7] This suggests that 2-Hydroxy-4-iodobenzamide could serve as a scaffold for the development of novel anticancer agents.

P2X Receptor Modulation

There is growing interest in the role of purinergic P2X receptors, particularly the P2X4 subtype, in chronic pain and neuroinflammation.[8][9][10] These ATP-gated ion channels, when overexpressed in microglia, contribute to the development of neuropathic pain.[9] Consequently, P2X4 receptor antagonists are being actively pursued as potential therapeutics. [8][10] Notably, some salicylamide derivatives have been identified as allosteric inhibitors of the P2X1 receptor.[11] While no direct studies link **2-Hydroxy-4-iodobenzamide** to P2X4, its structural similarity to other P2X receptor modulators makes this an intriguing area for future investigation. A patent broadly mentioning compounds including **2-hydroxy-4-iodobenzamide** in the context of P2X4 receptor antagonists further suggests this potential, though specific data is lacking.

The following diagram illustrates the general role of P2X4 receptors in microglia in the context of neuropathic pain, a potential target for compounds like **2-Hydroxy-4-iodobenzamide** and its derivatives.





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Hypothetical signaling pathway of P2X4R in neuropathic pain.



Experimental Protocols

Due to the absence of specific biological studies on **2-Hydroxy-4-iodobenzamide**, detailed experimental protocols for its evaluation are not available. However, based on the activities of related compounds, standard assays could be employed for its characterization.

Table 1: Potential Experimental Assays for Biological Characterization



Biological Activity	Experimental Assay	Description
Antimicrobial	Minimum Inhibitory Concentration (MIC) Assay	A serial dilution of the compound is incubated with various bacterial or fungal strains to determine the lowest concentration that inhibits visible growth.
Anticancer	MTT or SRB Assay	These colorimetric assays are used to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines by measuring cell viability.
Western Blot	This technique can be used to investigate the effect of the compound on specific protein expression levels, such as STAT3 phosphorylation, in cancer cells.	
P2X Receptor Modulation	Calcium Influx Assay	Cells expressing the target P2X receptor (e.g., P2X4) are loaded with a calcium-sensitive dye. The ability of the compound to inhibit ATP- induced calcium influx is measured.
Electrophysiology (Patch- Clamp)	This technique directly measures the ion channel activity of P2X receptors in response to ATP and the modulatory effects of the test compound.	



Quantitative Data

No quantitative data, such as IC50 or MIC values, for **2-Hydroxy-4-iodobenzamide** are currently available in the public domain. The table below is a template that could be used to summarize such data once it becomes available through future research.

Table 2: Template for Quantitative Biological Data

Biological Activity	Assay	Target/Cell Line	IC50 / EC50 / MIC
Data Not Available			

Conclusion and Future Directions

2-Hydroxy-4-iodobenzamide represents an under-investigated molecule with potential for biological activity based on the known properties of the salicylamide and 4-hydroxybenzamide scaffolds. The presence of iodine offers opportunities for enhanced biological interactions and further chemical modifications. Future research should focus on the systematic evaluation of this compound for antimicrobial, anticancer, and ion channel modulatory activities. In vitro screening followed by in vivo studies of any promising activities will be crucial to determine the therapeutic potential of **2-Hydroxy-4-iodobenzamide** and its derivatives. The speculative link to P2X4 receptors, in particular, warrants further investigation, as novel antagonists for this target are sought after for the treatment of chronic pain and neuroinflammatory conditions.

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